2-Amino-1-(4-methoxyphenyl)propan-1-ol
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Overview
Description
2-Amino-1-(4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2. It is a chiral molecule, meaning it has two enantiomers. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-ol typically involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reduced to the amino compound in the presence of hydrogen .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the amino group.
Scientific Research Applications
2-Amino-1-(4-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include metabolic processes where the compound is either metabolized or acts on metabolic enzymes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Formoterol: A compound with a similar structure, used as a bronchodilator.
Phenylephrine: Another similar compound, used as a decongestant.
Uniqueness
2-Amino-1-(4-methoxyphenyl)propan-1-ol is unique due to its specific functional groups and chiral nature, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
OAUQWSYUJGFNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)N |
Origin of Product |
United States |
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